molecular formula C12H18O3 B13314096 Methyl 8-oxospiro[4.5]decane-7-carboxylate

Methyl 8-oxospiro[4.5]decane-7-carboxylate

Cat. No.: B13314096
M. Wt: 210.27 g/mol
InChI Key: CBIPHFNAIYFHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxospiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Methyl 8-oxospiro[4.5]decane-7-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 8-oxospiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 8-oxospiro[4.5]decane-7-carboxylate include:

Uniqueness

This compound is unique due to its specific spiro structure and the presence of both an oxo group and a carboxylate ester. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

Methyl 8-oxospiro[4.5]decane-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure characterized by a spiro connection between two cycloalkane rings. Its molecular formula indicates the presence of multiple functional groups, including a carboxylate and an oxo group, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that it may exhibit:

  • Antitumor Effects : Similar compounds have shown potential in inhibiting tumor cell proliferation, suggesting that this compound may have similar properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to cell survival and proliferation.
  • Receptor Interaction : It could interact with cellular receptors, potentially altering signaling pathways critical for various biological functions.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to altered activity and subsequent biological effects. This interaction can result in:

  • Covalent Bond Formation : The oxo group may form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Non-covalent Interactions : The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylateContains an azaspiro motifDifferent nitrogen placement alters reactivity
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochlorideMethoxy substitution at position threeEnhances solubility and alters biological activity
8-Oxaspiro[4.5]decane-7,9-dioneLacks carboxylate functionalityPotentially different biological activity profile

This compound stands out due to its specific combination of functional groups and spirocyclic architecture, which may influence its reactivity and biological interactions differently compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Activity : A study focusing on hybrid molecules containing spirocyclic structures demonstrated significant antitumor effects against various cancer cell lines through apoptosis induction . These findings suggest that this compound could exhibit similar antitumor properties.
  • Enzyme Interaction Studies : Research has indicated that compounds with spirocyclic structures can inhibit enzymes involved in cancer progression, providing a basis for further exploration of this compound as a potential therapeutic agent .
  • Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile for related compounds, suggesting that this compound may also be safe for further pharmacological evaluation .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 8-oxospiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-8-12(5-2-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3

InChI Key

CBIPHFNAIYFHEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.